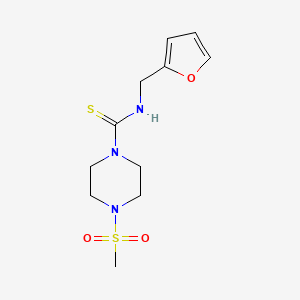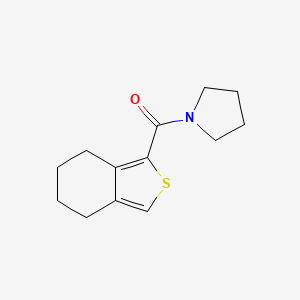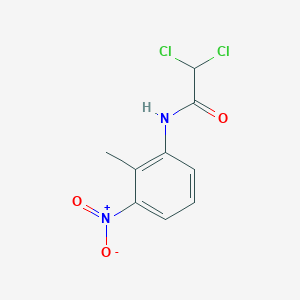
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the chromone family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. It also has potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it may have neuroprotective effects and may improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is its diverse range of biological activities, which make it a promising candidate for scientific research. However, there are also limitations to its use in lab experiments. For example, it may have low solubility in certain solvents, which could limit its application in certain assays. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, its anticancer properties could be further explored, with a focus on identifying the specific mechanisms by which it inhibits cancer cell growth. Finally, its potential as an anti-inflammatory and antioxidant agent could be further investigated, with a focus on developing new therapies for chronic inflammatory diseases such as arthritis and asthma.
Synthesis Methods
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves the reaction of benzaldehyde, malonic acid, and 4,8-dimethylchromen-2-one in the presence of a catalyst such as piperidine. The resulting product is then treated with cyclopropanecarbonyl chloride to yield the final compound. This synthesis method has been optimized for high yields and purity.
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has potential applications in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It also has potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-13-17-10-11-19(25-21(23)16-8-9-16)14(2)20(17)26-22(24)18(13)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJSWMBJCNARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)

![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
![methyl 4-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B5818021.png)


![2,2'-[(2-naphthylsulfonyl)imino]diacetamide](/img/structure/B5818040.png)


![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)

![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
